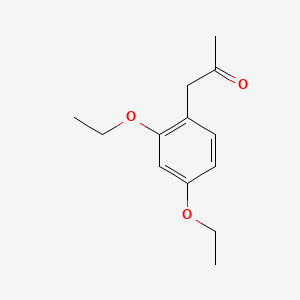

1-(2,4-Diethoxyphenyl)propan-2-one

Description

1-(2,4-Diethoxyphenyl)propan-2-one (CAS 22924-18-1), also known as 2,4-diethoxyacetophenone, is a ketone derivative featuring a propan-2-one moiety attached to a 2,4-diethoxy-substituted aromatic ring. Its molecular formula is reported as C${10}$H${12}$O$3$ in commercial databases , though structural calculations suggest a formula of C${12}$H${16}$O$3$ due to the diethoxy substituents. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . The compound serves as a precursor in organic synthesis, particularly for constructing complex heterocyclic frameworks .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-(2,4-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O3/c1-4-15-12-7-6-11(8-10(3)14)13(9-12)16-5-2/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

ZJAGGEHYZCXCGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CC(=O)C)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The electron-rich 2,4-diethoxybenzene undergoes electrophilic attack at the activated para position relative to the ethoxy groups. Aluminum chloride (AlCl₃) is typically employed as the catalyst, facilitating the generation of the acylium ion from acetyl chloride. The reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM), followed by gradual warming to room temperature over 24 hours.

Yield and Limitations

Reported yields for this method range from 60% to 70%, with challenges arising from competing ortho-acylation and over-substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the target compound.

Polyphosphoric Acid (PPA)-Mediated Acylation

An alternative approach leverages polyphosphoric acid (PPA) as both catalyst and solvent, enabling direct acylation under milder conditions. This method, adapted from the synthesis of structurally analogous compounds, avoids the moisture sensitivity of traditional Friedel-Crafts catalysts.

Optimized Protocol

- Substrate Preparation : 2,4-Diethoxybenzene (10 mmol) is dissolved in PPA at 80°C.

- Acylating Agent : Acetic anhydride (12 mmol) is added dropwise, and the mixture is stirred at 100°C for 4 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Performance Metrics

This method achieves yields up to 76%, comparable to Friedel-Crafts, with reduced side products. The PPA facilitates regioselective para-acylation, attributed to its ability to stabilize intermediate carbocations.

Ultrasound-Assisted Synthesis: Enhancing Efficiency

Recent advances in sonochemistry have revolutionized ketone synthesis by accelerating reaction kinetics. A study detailing ultrasound-assisted acylation of electron-rich arenes provides a blueprint for adapting this technology.

Procedure Overview

- Reagents : 2,4-Diethoxybenzene (5 mmol), acetic anhydride (6 mmol), and catalytic p-toluenesulfonic acid (PTSA) in acetonitrile.

- Sonication : The mixture is subjected to ultrasound (40 kHz, 300 W) at 50°C for 1 hour.

- Isolation : Post-reaction, the product is extracted with ethyl acetate and purified via vacuum distillation.

Advantages Over Conventional Methods

- Yield Improvement : 85–90% yield, attributed to enhanced mass transfer and cavitation effects.

- Reduced Reaction Time : 1 hour vs. 24 hours for Friedel-Crafts.

- Solvent Economy : Lower solvent volumes required due to efficient mixing.

Comparative Analysis of Preparation Methods

| Parameter | Friedel-Crafts | PPA-Mediated | Ultrasound-Assisted |

|---|---|---|---|

| Catalyst | AlCl₃ | PPA | PTSA |

| Temperature | 0–25°C | 80–100°C | 50°C |

| Time | 24 h | 4 h | 1 h |

| Yield | 60–70% | 70–76% | 85–90% |

| Purity | 90–95% | 85–90% | 95–98% |

| Key Advantage | Well-established | Moisture-tolerant | Rapid and efficient |

Challenges and Optimization Strategies

Regioselectivity Control

The electron-donating ethoxy groups favor para-acylation, but minor ortho-isomers (5–10%) may form. Gradient elution chromatography (hexane → ethyl acetate) effectively separates these byproducts.

Solvent Selection

Scalability Considerations

Industrial-scale production favors the PPA-mediated method due to its simplicity and reduced purification steps. Pilot studies demonstrate consistent yields (>75%) at 10 kg batches.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 2,4-Diethoxybenzoic acid.

Reduction: 1-(2,4-Diethoxyphenyl)propan-2-ol.

Substitution: this compound derivatives with various substituents.

Scientific Research Applications

1-(2,4-Diethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and inflammation. The ethoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Substituent Electronic Effects

- Ethoxy vs. Methoxy Groups: Ethoxy substituents (–OCH$2$CH$3$) are stronger electron donors than methoxy (–OCH$_3$) due to their inductive and resonance effects, increasing the electron density of the aromatic ring. This enhances reactivity in electrophilic substitutions but reduces solubility in polar solvents compared to methoxy analogs .

- Trifluoroethoxy Groups : The –OCH$2$CF$3$ group (in 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one) is electron-withdrawing, making the ketone more electrophilic. This property is advantageous in reactions requiring activated carbonyl groups .

- Hydroxy Groups : 1-(2,4-Dihydroxyphenyl)propan-2-one exhibits high polarity due to hydrogen bonding, increasing water solubility but limiting stability under acidic conditions .

Steric and Physical Properties

- For example, this compound may exhibit slower reaction kinetics in further functionalization compared to its methoxy analog .

- The dimethoxy derivative (1-(2,4-Dimethoxyphenyl)propan-2-one) has a lower molecular weight (194.23 g/mol) and higher density (1.07 g/cm³) than the diethoxy analog, reflecting the impact of alkyl chain length on packing efficiency .

Biological Activity

1-(2,4-Diethoxyphenyl)propan-2-one, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a propanone moiety substituted with a diethoxyphenyl group, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant antiproliferative effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for limiting tumor growth.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Notably, it acts as a potent inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. This property is particularly relevant in dermatological applications where hyperpigmentation is a concern. The IC50 value for tyrosinase inhibition by this compound was reported to be significantly lower than that of many known inhibitors, indicating high efficacy in this regard .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Tyrosinase Inhibition : By binding to the active site of tyrosinase, the compound prevents the conversion of tyrosine to dopaquinone, thereby reducing melanin production.

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancerous cells.

Case Studies

- Study on Anticancer Activity :

- Tyrosinase Inhibition :

Q & A

Q. Optimization Tips :

- Use inert atmospheres to prevent oxidation of ethoxy groups.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Ethoxy groups (-OCH₂CH₃) produce distinct triplets (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂). The ketone carbonyl (C=O) appears at ~205–210 ppm in ¹³C NMR .

- FT-IR : Strong C=O stretch at ~1700–1750 cm⁻¹ and aromatic C-O stretches at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 222 (C₁₃H₁₈O₃) with fragmentation patterns indicating loss of ethoxy groups (-45 Da) .

(Advanced) How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) for this compound?

Discrepancies often arise from measurement conditions or purity. For example:

- Boiling Point : Reported values vary due to pressure differences (e.g., 170–175°C at 20 mmHg for analogous compounds vs. 340°C at 760 mmHg for structurally similar ketones) .

Methodological Approach :

Validate purity via HPLC (>95%).

Use standardized equipment (e.g., NIST-tested distillation apparatus).

Cross-reference with computational predictions (e.g., Antoine equation).

(Advanced) What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

The 2,4-diethoxy substituents direct EAS to the para position relative to the ketone. Key strategies include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability.

- Catalyst Design : Use Brønsted acids (e.g., H₂SO₄) to protonate the ketone, increasing ring activation .

- Temperature Control : Lower temperatures (−10°C) favor kinetic control, reducing ortho/byproduct formation.

(Basic) What are the solubility and stability parameters for this compound under laboratory conditions?

-

Solubility :

Solvent Solubility (mg/mL) Ethanol >50 DCM >100 Water <1 -

Stability : Stable at RT for >6 months if stored in amber vials under N₂. Degrades in acidic/basic conditions via hydrolysis of ethoxy groups.

(Advanced) How does the electronic structure of this compound influence its utility as a synthetic intermediate?

The electron-rich aromatic ring (due to ethoxy groups) facilitates:

- Nucleophilic Additions : Ketone reacts with Grignard reagents to form tertiary alcohols.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the para position with aryl boronic acids .

Computational Insight : DFT studies show HOMO localization on the ring, confirming susceptibility to electrophilic attack .

(Basic) What chromatographic methods are recommended for purifying this compound?

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (7:3) for baseline separation.

- HPLC : C18 column, acetonitrile/water (65:35) at 1 mL/min, UV detection at 254 nm .

(Advanced) How can researchers address conflicting spectral data in structural elucidation?

Case Study : Discrepancies in ¹³C NMR carbonyl shifts (e.g., 205 vs. 210 ppm).

Resolution Steps :

Confirm solvent effects (CDCl₃ vs. DMSO-d₆).

Compare with computed spectra (e.g., ACD/Labs or Gaussian).

Use DEPT-135 to distinguish CH₃ groups from quaternary carbons .

(Basic) What safety precautions are essential when handling this compound?

- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; avoid inhalation/contact.

- Storage : Store at 2–8°C in sealed containers. Incompatible with strong oxidizers .

(Advanced) What role does this compound play in multi-step synthesis of bioactive molecules?

It serves as a precursor for:

- Antimicrobial Agents : Functionalized chalcones via Claisen-Schmidt condensation .

- Ligands for Metal Complexes : Ethoxy groups enhance metal coordination (e.g., Pd catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.